N-(4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfamoyl-containing propanamide derivative characterized by a 3-methylthiophen-2-yl moiety, a hydroxyethyl sulfamoyl group, and a substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-4-16(21)19-13-5-6-15(12(3)9-13)25(22,23)18-10-14(20)17-11(2)7-8-24-17/h5-9,14,18,20H,4,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSFDODNRRVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=C(C=CS2)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural complexity, featuring a sulfamoyl group, a hydroxyl group, and a propionamide moiety. The molecular formula is , with a molecular weight of approximately 364.46 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfamoyl group is known for its role in inhibiting bacterial folate synthesis, similar to sulfonamide antibiotics.
- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to anti-inflammatory activity. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Cytotoxicity : In vitro studies have demonstrated that the compound has cytotoxic effects on cancer cell lines. This activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest.
- Toxicological Profile : Toxicity assessments indicate that the compound may pose risks if ingested or if it comes into contact with skin or eyes. It has been classified as harmful based on acute toxicity data, necessitating caution in handling.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : The compound likely interferes with key metabolic pathways in microorganisms and cancer cells.
- Modulation of Immune Responses : Its anti-inflammatory properties may result from modulation of cytokine production and immune cell activation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assessment : Research involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects.
Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity (oral) | Toxic if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Damage | Causes serious eye damage |
| Environmental Impact | Hazardous to aquatic life |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and available data from related compounds:
Sulfamoyl-Containing Propanamides
- 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4): Key Differences: Replaces the 3-methylthiophen-2-yl group with a 3-methylphenoxy moiety and substitutes the hydroxyethyl sulfamoyl with a thiazolylamino-sulfonyl group. Implications: The thiazole ring may enhance π-π stacking interactions with biological targets compared to thiophene, but the lack of a hydroxyl group could reduce solubility . Synthesis: Likely involves coupling sulfamoyl intermediates with propanamide backbones under similar conditions (e.g., DMF/LiH) .
- (S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide: Key Differences: Features a fluorophenoxy group and nitro/trifluoromethyl substituents on the phenyl ring instead of the methylthiophen-2-yl and methyl groups. Implications: The electron-withdrawing nitro and trifluoromethyl groups may increase metabolic stability but reduce solubility compared to the methylthiophene’s moderate hydrophobicity .
Thiophene vs. Thiazole Derivatives
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (Scheme 1, ): Key Differences: Incorporates an oxadiazole-thiazole hybrid scaffold instead of thiophene.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~435.5 | ~2.1 | 3-methylthiophen-2-yl, hydroxyethyl sulfamoyl |
| 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide | ~445.9 | ~2.8 | Thiazolylamino-sulfonyl, 3-methylphenoxy |
| (S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide | ~428.3 | ~3.5 | 4-Fluorophenoxy, nitro, trifluoromethyl |
Q & A
Basic: What are the key considerations for synthesizing N-(4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for sulfonamide coupling) and pH (neutral to slightly alkaline for amide bond formation). Catalysts such as DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) may enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve ≥95% purity. Structural confirmation should combine ¹H/¹³C NMR (to verify thiophene and sulfamoyl moieties) and HRMS (high-resolution mass spectrometry) to validate molecular weight .
Basic: How can researchers confirm the molecular geometry and electronic properties of this compound?
Methodological Answer:
Computational methods like density functional theory (DFT) (B3LYP/6-31G* basis set) predict bond angles, dihedral angles, and electron density distribution. Experimentally, X-ray crystallography resolves the 3D structure, while UV-Vis spectroscopy (in DMSO or methanol) identifies π→π* transitions in the thiophene ring. Electrochemical analysis (cyclic voltammetry) assesses redox behavior linked to the sulfamoyl group .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. To resolve discrepancies:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., Tris-HCl pH 7.4).
- Validate via orthogonal assays : Compare fluorescence-based assays with radiometric or SPR (surface plasmon resonance) methods.
- Control for stereochemistry : Enantiomeric purity (confirmed via chiral HPLC) impacts activity; e.g., (R)- vs. (S)-configured analogs may show 10–100x differences in potency .
Advanced: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
Improve bioavailability by:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP (target ≤3.5) while retaining potency.
- Metabolic stability : Replace labile esters (e.g., methyl groups) with fluorinated analogs to slow CYP450-mediated oxidation.
- Formulation : Use nanocarriers (e.g., PEGylated liposomes) to enhance solubility and prolong half-life. Validate via LC-MS/MS plasma pharmacokinetics in rodent models .
Basic: Which analytical techniques are essential for characterizing degradation products under accelerated stability testing?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).
- HPLC-DAD/MS : Identify degradation products via retention time shifts and fragmentation patterns.
- NMR (¹H, COSY, HSQC): Map structural changes, e.g., hydrolysis of the propionamide group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Core modifications : Replace the 3-methylthiophen-2-yl group with 5-methylthiophen-3-yl to alter steric bulk and hydrogen-bonding capacity.
- Substituent mapping : Use molecular docking (AutoDock Vina) to predict interactions with target binding pockets. For example:
| Derivative | Modification | Target Affinity (Kd, nM) | Selectivity Ratio (Target vs. Off-Target) |
|---|---|---|---|
| Parent | None | 120 | 1:8 (Target A vs. B) |
| Derivative 1 | -OH at C2 | 45 | 1:22 |
| Derivative 2 | -CF₃ at C4 | 28 | 1:35 |
- Validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Basic: What are the critical steps in designing a reproducible assay for evaluating this compound’s anti-inflammatory activity?
Methodological Answer:
- Cell-based assays : Use RAW264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression (ELISA).
- Dose-response curves : Test 6–8 concentrations (1 nM–100 μM) in triplicate.
- Controls : Include dexamethasone (positive control) and vehicle (DMSO ≤0.1%).
- Statistical rigor : Apply ANOVA with post-hoc Tukey test (p<0.05) .
Advanced: How can researchers address batch-to-batch variability in biological activity?
Methodological Answer:
- Quality control (QC) protocols : Enforce strict HPLC purity thresholds (>98%) and residual solvent limits (ICH guidelines).
- Bioactivity normalization : Express IC₅₀ values relative to a reference batch tested in parallel.
- Root-cause analysis : Use LC-MS/MS to trace variability to impurities (e.g., sulfonic acid byproducts from incomplete coupling) .
Advanced: What computational tools predict this compound’s environmental fate and toxicity?
Methodological Answer:
- EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN model) and bioaccumulation potential (log BCF).
- ECOSAR : Predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀).
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
